molecular formula C19H15N3O3S3 B12122369 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Cat. No.: B12122369
M. Wt: 429.5 g/mol
InChI Key: UWQZSMFUAGEIRL-BOPFTXTBSA-N
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Description

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an indole moiety, a thiazolidinone ring, and a benzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable α-haloketone to form the thiazolidinone ring. Finally, the benzenesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic properties. Its structural features enable it to bind to specific biological targets, making it useful in the design of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. The benzenesulfonamide group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
  • N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Uniqueness

Compared to similar compounds, N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide stands out due to its sulfonamide group, which enhances its solubility and biological activity. This makes it more versatile in various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H15N3O3S3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11-

InChI Key

UWQZSMFUAGEIRL-BOPFTXTBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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